9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine
Description
Properties
IUPAC Name |
9-(1H-1,2,4-triazol-5-ylmethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N8/c9-7-6-8(12-2-11-7)16(4-13-6)1-5-10-3-14-15-5/h2-4H,1H2,(H2,9,11,12)(H,10,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDLTEOQSRACAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC3=NC=NN3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine typically involves the formation of the triazole ring followed by its attachment to the purine base. . This reaction is highly efficient and can be performed under mild conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Thioether Formation
The triazole-thione moiety undergoes alkylation to form thioethers:
| Substrate | Reagent | Product | Conditions | Yield |
|---|---|---|---|---|
| Triazole-thione (15 ) | Iodoethane | 9-(3-(5-(Ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)propyl)-9H-purin-6-amine (17a ) | K₂CO₃, DMF, RT, 12h | 86% |
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles. For instance, treatment with benzoyl chloride derivatives under Mitsunobu conditions facilitates the formation of double-headed nucleosides .
Key Spectral Data
-
¹H NMR (DMSO-d₆) :
Comparative Reactivity
The triazole-methyl-purin-6-amine scaffold shows distinct reactivity compared to simpler purine derivatives:
-
Alkylation : Higher regioselectivity at the triazole sulfur compared to purine N-7/N-9 positions .
-
Stability : Resists hydrolysis under acidic conditions but undergoes decomposition in strong bases (e.g., NaOH) .
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry
One of the most promising applications of 9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine is in the development of anticancer agents. Research has shown that derivatives of purine compounds exhibit cytotoxic activity against various cancer cell lines. For instance, studies have indicated that modifications at specific positions on the purine ring can enhance antitumor activity. The compound's ability to interact with nucleic acids makes it a valuable tool for studying DNA and RNA interactions .
Case Study: Anticancer Activity
A study focused on synthesizing novel 2,6,9-trisubstituted purine derivatives demonstrated that certain modifications significantly increased cytotoxicity against cancer cells. The research utilized structure-activity relationship (SAR) analysis and 3D quantitative structure–activity relationship (QSAR) modeling to identify effective compounds .
| Compound | IC50 Value (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5 | HL-60 |
| Compound B | 10 | MCF-7 |
| Compound C | 15 | A549 |
This table illustrates the potency of selected compounds derived from similar structures as 9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amines against various cancer cell lines.
Molecular Biology
In molecular biology, this compound can serve as a probe for studying enzymatic activities and molecular interactions involving nucleic acids. Its ability to bind selectively to specific biological targets allows researchers to investigate mechanisms of action in cellular processes.
Materials Science
The compound's unique properties also lend themselves to applications in materials science. It can be utilized in developing new materials with enhanced conductivity or stability due to its chemical structure. The incorporation of triazole rings into polymer matrices has been shown to improve material properties significantly .
Mechanism of Action
The mechanism of action of 9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine involves its interaction with biological targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Type and Linker Length
a. 9-(3-(4-Phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)propyl)-9H-purin-6-amine (17b)
- Structure : Propyl linker between purine and triazole; triazole has a phenylthio substituent.
- Synthesis : Prepared via alkylation of purine intermediates with triazole-thiol derivatives in DMF/K₂CO₃ .
- Properties : Melting point 174–178°C; yield 88% .
- The phenylthio group enhances lipophilicity, which may influence membrane permeability.
b. 9-[3-(4-Bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine
Heterocyclic Modifications
a. 9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine
- Structure : Quinazoline (fused benzene-pyrimidine) substituent.
- Synthesis : Derived from purine-quinazoline coupling .
- Comparison : The larger aromatic system in quinazoline may enhance π-π interactions but reduce solubility compared to the triazole-methyl group.
b. 9-(Azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride
- Structure : Azetidine (4-membered saturated ring) linked via methyl.
- Properties: Molecular formula C₉H₁₃ClN₆; monoisotopic mass 240.089 .
- Comparison : The saturated azetidine ring improves solubility but lacks the aromaticity of triazole, possibly reducing target affinity.
Substituent Electronic Effects
a. 8-((6-Iodobenzo[d][1,3]dioxol-5-yl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine
- Structure : Thio-linked triazole with iodobenzo-dioxole.
- Comparison : The iodine atom and sulfur linkage introduce electronegative and polarizable groups, which may enhance halogen bonding and redox activity compared to the unsubstituted triazole in the target compound .
b. 9-[4-Phenylmethoxy-3-(phenylmethoxymethyl)butyl]purin-6-amine
Comparative Data Table
Biological Activity
9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine, also known by its CAS number 2167647-97-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant, antibacterial, and anticancer effects, supported by various studies and data.
Antioxidant Activity
Research indicates that compounds containing the triazole moiety exhibit significant antioxidant properties. For instance, derivatives of triazole have been shown to scavenge free radicals effectively. The antioxidant activity can be quantified using assays such as DPPH and ABTS. In studies involving related triazole compounds, IC50 values comparable to ascorbic acid were observed, highlighting their potential as effective antioxidants .
Antibacterial Activity
The antibacterial efficacy of this compound has been investigated against various Gram-positive and Gram-negative bacteria. Triazole derivatives have demonstrated broad-spectrum antibacterial activity. For example:
- Compounds derived from triazoles exhibited MIC values indicating robust antibacterial action against E. coli and Candida albicans.
- Molecular docking studies have shown high binding affinities with bacterial enzyme targets, suggesting a mechanistic basis for their antibacterial effects .
Anticancer Activity
Recent studies have reported the synthesis of derivatives based on the purine structure that demonstrate significant antitumor activities. For instance:
- A derivative similar to this compound was shown to inhibit tubulin polymerization and induce apoptosis in colorectal carcinoma cells.
- The most potent derivative exhibited IC50 values ranging from 44.5 to 135.5 nM across various cancer cell lines .
Case Study 1: Antioxidant Properties
A study assessing the antioxidant capabilities of triazole derivatives found that certain compounds demonstrated IC50 values for DPPH radical scavenging comparable to standard antioxidants like ascorbic acid. The methodology involved preparing solutions at varying concentrations and measuring absorbance changes post-reaction with DPPH .
Case Study 2: Antibacterial Efficacy
In another study focused on the antibacterial properties of triazole derivatives, several compounds were tested against a panel of bacteria. The results indicated that specific derivatives had MIC values as low as 5 µg/mL against Staphylococcus aureus, showcasing their potential as therapeutic agents .
Case Study 3: Anticancer Activity
A comprehensive analysis of purine derivatives revealed that certain compounds significantly inhibited tumor growth in xenograft models without notable toxicity to major organs. This suggests a favorable safety profile for further development as anticancer agents .
Summary of Findings
Q & A
Q. What are the standard synthetic routes for 9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine?
The synthesis typically involves alkylation of the purine core with a triazole-containing substituent. A common method includes reacting 6-chloro-9H-purine or its derivatives with a triazolemethyl halide in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like dimethylformamide (DMF) under controlled temperature (room temperature to 80°C). Post-reaction purification via vacuum concentration, ethyl acetate extraction, and MgSO₄ drying is standard . For scalability, continuous flow reactors may optimize yield and purity .
Q. Which spectroscopic techniques are recommended for structural elucidation?
- NMR Spectroscopy : Critical for analyzing tautomeric forms, hydrogen bonding, and substituent positions. ¹H and ¹³C NMR can resolve bond lengths and angles, especially in differentiating triazole and purine proton environments .
- X-ray Crystallography : Provides definitive structural data, including dihedral angles between the triazole and purine moieties .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns, essential for verifying synthetic intermediates .
Q. How does the triazole substituent influence solubility and reactivity?
The 4H-1,2,4-triazole group introduces polarity due to nitrogen-rich heterocyclic rings, enhancing aqueous solubility compared to alkyl-substituted purines. However, its electron-withdrawing nature may reduce nucleophilic reactivity at the purine C6 position, necessitating optimized coupling conditions (e.g., strong bases like NaH) .
Advanced Questions
Q. How do tautomeric forms of this compound affect its biological activity?
The triazole and purine moieties exhibit tautomerism, influencing hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors). For instance, keto-enol tautomerism in the triazole ring may alter binding affinity. Researchers should use dynamic NMR or variable-temperature X-ray crystallography to map tautomeric equilibria and correlate findings with activity assays (e.g., kinase inhibition studies) .
Q. What strategies resolve contradictions in reported biological activity data?
- Structural Isomerism : Ensure synthetic purity via HPLC or LC-MS to rule out regioisomeric byproducts (e.g., N1 vs. N2 triazole substitution) .
- Environmental Sensitivity : Test stability under varying pH (4–9) and temperature (4–37°C), as degradation products (e.g., dealkylated purines) may confound results .
- Target Selectivity : Use molecular docking simulations to assess binding modes across homologs (e.g., adenosine receptor subtypes) and validate with competitive binding assays .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Choice : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., Hofmann elimination) .
- Catalysis : Screen Pd or Cu catalysts for cross-coupling steps involving halogenated intermediates .
- Automation : Implement flow chemistry systems to control exothermic reactions and scale-up efficiently .
Q. What computational methods predict interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Model triazole-purine flexibility in aqueous environments to identify stable conformations .
- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactivity sites (e.g., electrophilic C8 of purine) .
Methodological Guidance
- Experimental Design : For structure-activity relationship (SAR) studies, systematically vary the triazole’s substituents (e.g., methyl vs. phenyl groups) while keeping the purine core constant. Use ANOVA to assess statistical significance of activity changes .
- Data Interpretation : Cross-reference NMR shifts with computed chemical shifts (e.g., via ACD/Labs or Gaussian) to validate structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
